N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a furan-2-yl group and a trifluoromethylbenzenesulfonamide side chain. The pyridazinone ring provides a polar, hydrogen-bonding scaffold, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The furan moiety may contribute to π-π interactions or serve as a bioisostere for other heterocycles.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4S/c18-17(19,20)12-4-1-2-6-15(12)28(25,26)21-9-10-23-16(24)8-7-13(22-23)14-5-3-11-27-14/h1-8,11,21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYOICICPIIBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a combination of functional groups, including a furan ring, a pyridazine moiety, and a benzenesulfonamide structure, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16F3N3O3S, with a molecular weight of approximately 393.39 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar structural motifs. For instance, derivatives containing oxopyridazine structures have shown significant inhibitory effects against SARS-CoV-2 3CL protease, a key target in COVID-19 treatment. In one study, specific oxazolidinone derivatives exhibited half-maximal inhibitory concentration (IC50) values as low as 14.47 μM against this protease . The presence of the furan and pyridazine rings in our compound suggests it may exhibit similar antiviral properties.
Antimicrobial Properties
Compounds with benzenesulfonamide groups have been extensively studied for their antimicrobial activities. For example, sulfonamide derivatives have shown effectiveness against various bacterial strains and protozoa. The incorporation of the trifluoromethyl group could enhance these effects by improving the compound's interaction with microbial targets .
Anticancer Potential
The structural characteristics of this compound may also confer anticancer properties. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells through various mechanisms, including inhibition of key enzymes involved in cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit enzymes such as carbonic anhydrases (CAs), which are crucial for maintaining pH homeostasis in cells. Studies have shown that certain sulfonamides exhibit strong binding affinities to various CA isoforms, suggesting potential applications in treating diseases like glaucoma and edema .
- Antiviral Mechanism : The ability to inhibit viral proteases is critical in antiviral drug design. The furan and pyridazine components may facilitate interactions with viral proteins, preventing their maturation and replication.
- Cell Cycle Interference : Similar compounds have been observed to disrupt cell cycle progression in cancer cells, leading to increased apoptosis rates.
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity Against SARS-CoV-2
In a recent study focusing on derivatives similar to this compound, researchers synthesized several compounds and evaluated their inhibitory effects on SARS-CoV-2 3CL protease using fluorescence resonance energy transfer (FRET) assays. Among these compounds, one demonstrated significant activity, indicating that modifications to the core structure can lead to enhanced antiviral efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit potential anticancer properties. The mechanism of action may involve:
- Inhibition of specific signaling pathways related to cancer cell proliferation.
- Induction of apoptosis in cancer cells through interaction with target proteins.
Anti-inflammatory Properties
The compound may modulate inflammatory responses by:
- Inhibiting pro-inflammatory cytokines.
- Interacting with enzymes involved in inflammatory pathways.
Antimicrobial Effects
Preliminary studies suggest that this compound can exhibit antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Study 1: Anticancer Evaluation
A study evaluating the anticancer effects of similar sulfonamide derivatives found that modifications to the furan and pyridazine rings significantly enhanced cytotoxicity against specific cancer cell lines. The study utilized in vitro assays to determine cell viability and apoptosis rates, demonstrating promising results for further development in cancer therapeutics .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of related compounds, highlighting their ability to reduce inflammation markers in cellular models. This study used ELISA assays to quantify cytokine levels, revealing that these compounds could serve as leads for developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Structural Analogues with Pyridinone/Quinolinone Cores
Example Compound: 1-cyclopropyl-3-(2-(7-fluoro-6-(furan-2-yl)-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)imidazolidine-2,4-dione (19l) ()
- Core Structure: Quinolinone (vs. pyridazinone in the target compound).
- Substituents : Furan-2-yl, trifluoromethyl, imidazolidinedione side chain.
- Activity : Antibacterial (tested against Gram-positive and Gram-negative strains).
- The imidazolidinedione group in 19l introduces additional hydrogen-bonding sites, whereas the target’s sulfonamide group improves solubility and may target sulfonamide-sensitive enzymes.
- Reference :
Benzothiazole-Bearing N-Sulfonamide Derivatives
Example Compound : N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) ()
- Core Structure: Pyridinone fused with benzothiazole (vs. pyridazinone-furan in the target).
- Substituents : Benzenesulfonamide, methyl group.
- Activity : Antiviral (evaluated against influenza A/H1N1).
- The target’s furan-2-yl group may reduce metabolic oxidation compared to benzothiazole, altering pharmacokinetics.
- Reference :
Trifluoromethyl-Substituted Acetamide Derivatives
Example Compounds : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()
- Core Structure: Benzothiazole (vs. pyridazinone).
- Substituents : Acetamide, trifluoromethyl.
- Activity : Patent-protected (specific indications undisclosed).
- Key Differences: Acetamide linkers in these compounds may limit solubility compared to the target’s sulfonamide group. The benzothiazole core is structurally rigid, whereas pyridazinone offers conformational flexibility.
- Reference :
Furan-Containing Sulfonamide Derivatives
Example Compound: N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide ()
- Core Structure: Furan with dimethylaminomethyl and sulfanyl groups.
- Substituents : Nitroacetamide.
- Activity : USP-listed (use in unspecified therapeutic contexts).
- Nitroacetamide groups are metabolically unstable, whereas the target’s trifluoromethylbenzenesulfonamide may enhance stability.
- Reference :
Comparative Data Table
Research Findings and Implications
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with strict control of temperature, solvent selection, and catalyst use. For example:
- Step 1 : Coupling of the pyridazinone core with furan derivatives using dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) as solvents to stabilize intermediates .
- Step 2 : Sulfonamide bond formation via sulfonyl chlorides and bases (e.g., NaOH) in dimethylformamide (DMF) at 60–80°C .
- Critical Factors : pH control (6.5–7.5), inert atmosphere (N₂/Ar), and purification via column chromatography or HPLC to achieve >95% purity .
- Table 1 : Key Reaction Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | None | 25 | 65–70 |
| 2 | DMF | NaOH | 70 | 80–85 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., furan C–H protons at δ 6.3–7.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 453.12) .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- Methodological Answer :
- In Vitro Enzyme Assays : Test inhibition of aspartate monooxygenase (linked to neurodegenerative diseases) at 10–100 µM concentrations .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Testing : Broth microdilution against E. coli or S. aureus (MIC values reported in µg/mL) .
Advanced Research Questions
Q. What strategies are employed to elucidate the mechanism of enzyme inhibition by this compound?
- Methodological Answer :
- Enzyme Kinetics : Measure Kᵢ values via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., binding to the active site of aspartate monooxygenase) .
- Molecular Dynamics Simulations : Predict binding stability using software like AutoDock Vina (ΔG < −8 kcal/mol indicates strong affinity) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Substituent Variation : Replace the trifluoromethyl group with –CF₂H or –OCF₃ to modulate lipophilicity (logP) .
- Core Modifications : Substitute furan with thiophene or pyrrole to test π-stacking interactions .
- Table 2 : SAR of Key Analogs
| Analog | Modification | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent Compound | None | 12.3 | Enzyme X |
| –CF₃ → –OCF₃ | Increased polarity | 8.7 | Enzyme X |
| Furan → Thiophene | Enhanced π-stacking | 6.2 | Enzyme X |
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Purity Validation : Re-analyze batches via HPLC to rule out impurities (>99% purity required) .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and buffer conditions (pH 7.4, 37°C) .
- Cross-Study Comparisons : Meta-analysis of datasets with statistical tools (e.g., ANOVA) to identify outliers .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for sulfonamide bond formation to avoid hydrolysis .
- Biological Assays : Include positive controls (e.g., known inhibitors) to validate experimental setups .
- Computational Tools : Use Gaussian 16 for DFT calculations to predict reactive sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
